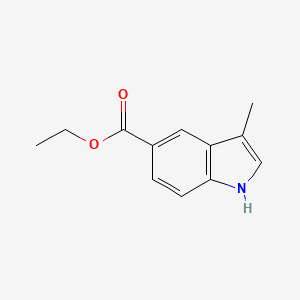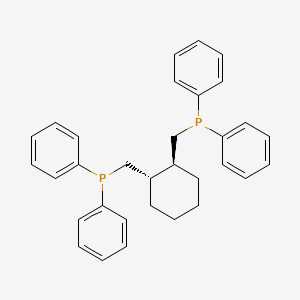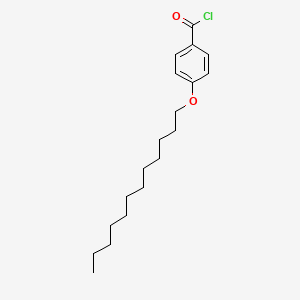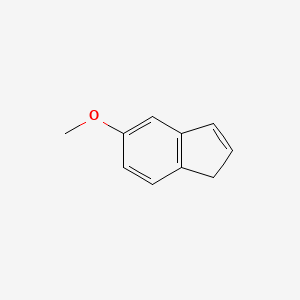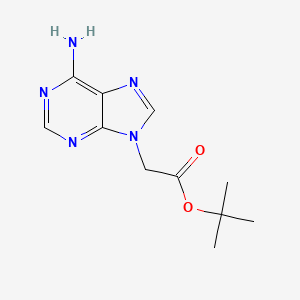
Diethyl 2-(bromomethyl)malonate
Descripción general
Descripción
Diethyl 2-(bromomethyl)malonate, also known as bromomethyl malonic acid diethyl ester, is a chemical compound that is widely used in scientific research. It is a versatile building block in organic synthesis and is used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Aplicaciones Científicas De Investigación
Synthesis of Active Compounds
Diethyl 2-(bromomethyl)malonate is used as an intermediate in the synthesis of various active compounds. One such application is in the synthesis of diethyl ribamipide carboxylate, an intermediate of ribamipide, which involves bromination and cyclization processes (Z. Xiu-lan, 2009). Another application includes the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid important in the production of small molecule anticancer drugs (Hehua Xiong et al., 2018).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, this compound is utilized in the synthesis of various pharmacologically active compounds. For instance, it is used in the highly diastereoselective synthesis of β-trifluoromethyl-N-acetyltryptophan, a process involving hydrolysis and decarboxylation (Y. Gong et al., 1999).
Organic Chemistry and Material Science
In organic chemistry, this compound serves as a reagent for various chemical transformations. It is employed in the synthesis of Diethyl [2-(phenylthio) ethyl]malonate, through a process involving the reaction of 2-chloroethyl phenyl sulfide and diethyl malonate (Yu Ya-xi, 2015). Additionally, it is used in the study of kinetics in reactions such as the bromination of diethyl malonate (R. Bell et al., 1946).
Supramolecular Chemistry
In supramolecular chemistry, this compound plays a role in studying hydrogen bonding and its effects on molecular architecture, as seen in compounds like diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates (A. Ilangovan et al., 2013).
Catalysis and Synthesis
This compound is also significant in catalysis and synthesis. For example, it is used in zinc-mediated addition reactions for the synthesis of polysubstituted pyranones and tetracarbonyl derivatives (Anne Miersch et al., 2014).
Propiedades
IUPAC Name |
diethyl 2-(bromomethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDYMMFCGYFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526723 | |
| Record name | Diethyl (bromomethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34762-17-9 | |
| Record name | Diethyl (bromomethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



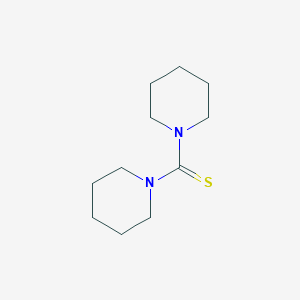
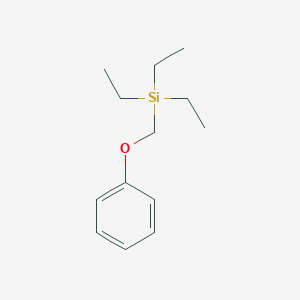

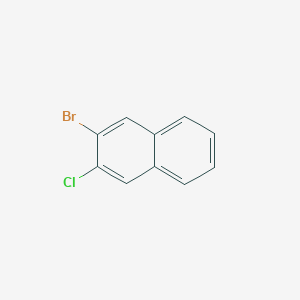
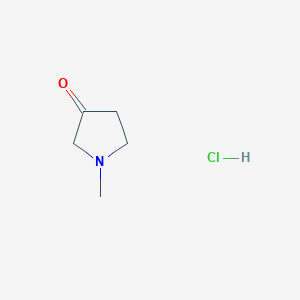
![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)
